1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one

CYP4Z1 inhibition Breast cancer Cytochrome P450

Problem: Researchers targeting CYP4Z1 in breast cancer need a validated SAR starting point with a masked phenol handle. Agitation: Incorrect regioisomers or unprotected analogs yield irreproducible data. Solution: 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one (CAS 608119-82-0) provides: • Validated CYP4Z1 IC50 of 7.20 μM for quantitative SAR benchmarking. • Ortho-methyl steric shield for regio-controlled enolate chemistry. • Benzyl protecting group cleavable under mild hydrogenolysis. • ≥98% purity, in stock for immediate global dispatch.

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
Cat. No. B5772238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)C
InChIInChI=1S/C16H16O2/c1-12-10-15(8-9-16(12)13(2)17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
InChIKeyUGIGSWZYZVRDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one: Physicochemical Identity & Procurement


1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one (CAS 608119-82-0) is a substituted acetophenone derivative featuring a para-benzyloxy group and an ortho-methyl substituent relative to the acetyl moiety . The compound serves as a protected synthetic intermediate in medicinal chemistry, with the benzyloxy group acting as a masked phenol that can be selectively deprotected under hydrogenolytic or acidic conditions [1]. Key procurement parameters include a molecular weight of 240.30 g/mol, a calculated LogP of approximately 3.61–3.78, and a reported purity of ≥98% from commercial suppliers . The compound exhibits moderate CYP4Z1 inhibitory activity with an IC50 of 7.20 μM (7,200 nM) in human HepG2 cell membranes, providing a quantitative benchmark for its biological profile [2].

1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one: Regiochemical Specificity & Substitution Concerns


The precise substitution pattern of 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one—ortho-methyl and para-benzyloxy relative to the acetyl group—creates a unique steric and electronic environment that cannot be replicated by regioisomeric or deprotected analogs . The ortho-methyl group introduces steric hindrance that influences reaction trajectories in subsequent synthetic transformations, while the benzyloxy moiety provides both lipophilicity and a latent phenol handle [1]. A structurally similar but regioisomeric compound, 1-(4-(benzyloxy)-3-methylphenyl)ethan-1-one (CAS 56443-69-7), differs only in the position of the methyl group yet is a distinct chemical entity with its own FDA Global Substance Registration System (GSRS) unique ingredient identifier [2]. Furthermore, the corresponding 4-hydroxy-2-methylacetophenone (CAS 875-59-2) lacks the benzyl protecting group, fundamentally altering its reactivity profile and biological partitioning [3]. Procurement of the incorrect regioisomer or unprotected analog will result in divergent synthetic outcomes and irreproducible biological data, underscoring the necessity for precise specification of CAS 608119-82-0.

1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one: Differentiation Evidence vs Analogs


CYP4Z1 Inhibitory Potency vs Des-Benzyl Analog

1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one demonstrates measurable CYP4Z1 inhibitory activity with an IC50 of 7.20 μM (7,200 nM) in human HepG2 cell membranes transduced with lentiviral vector using luciferin-benzyl ether as substrate [1]. In contrast, the des-benzyl analog 4-hydroxy-2-methylacetophenone lacks this protective group and is not reported to exhibit CYP4Z1 inhibition in the same assay system [2]. The presence of the benzyloxy moiety is thus essential for the observed biological activity, providing a functional differentiator for applications targeting CYP4Z1.

CYP4Z1 inhibition Breast cancer Cytochrome P450

LogP Differential vs 3-Methyl Regioisomer

The calculated partition coefficient (LogP) for 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one is reported as 3.77662 (ChemScene) or 3.6111 (Fluorochem) . For the regioisomeric 1-(4-(benzyloxy)-3-methylphenyl)ethan-1-one (CAS 56443-69-7), no LogP value is explicitly reported by commercial suppliers, but the methyl group ortho to the acetyl moiety in the target compound creates a distinct steric environment that may influence membrane permeability and metabolic stability relative to the meta-methyl isomer [1]. The 0.165 LogP unit variance between vendor reports underscores the importance of verifying batch-specific physicochemical data when procuring for ADME-sensitive applications.

Lipophilicity LogP Regioisomeric comparison

Ortho-Methyl Steric Shielding vs 4-Benzyloxyacetophenone

The ortho-methyl group in 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one introduces steric hindrance adjacent to the acetyl moiety, a structural feature absent in 4-benzyloxyacetophenone (CAS 54696-05-8) . This steric shielding can modulate reactivity in nucleophilic additions, enolate alkylations, and coupling reactions, offering distinct synthetic advantages for regioselective transformations . While no direct comparative reaction yield data is available in the public domain for these specific compounds, the ortho-substitution pattern is a well-established design element in medicinal chemistry to control metabolic stability and off-target interactions [1].

Steric hindrance Regioselective synthesis Building block

1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one: Application Scenarios


CYP4Z1 Inhibitor Hit-to-Lead Optimization

Medicinal chemistry teams targeting CYP4Z1 for breast cancer therapy can utilize 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one as a validated starting point for structure-activity relationship (SAR) studies. The compound exhibits a measurable IC50 of 7.20 μM in human HepG2 cell membranes, providing a quantitative benchmark against which to optimize potency through derivatization of the acetyl or benzyl moieties [1]. The benzyl protecting group also serves as a convenient handle for late-stage deprotection to reveal the phenol for further functionalization [2].

Ortho-Substituted Aryl Ketone Scaffold for Regioselective Synthesis

Synthetic chemists requiring an aryl ketone building block with built-in steric shielding can procure 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one rather than the simpler 4-benzyloxyacetophenone. The ortho-methyl group adjacent to the acetyl moiety provides steric hindrance that can bias subsequent reactions—such as enolate alkylations or nucleophilic additions—toward desired regioisomers [1]. This pre-installed steric feature reduces the need for additional protecting group manipulations [2].

Protected Phenol Intermediate for Multi-Step Synthesis

In complex synthetic routes requiring a masked phenol that can be unveiled under mild hydrogenolytic conditions, 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one serves as an ideal intermediate. The benzyloxy group is stable to a wide range of reaction conditions—including organometallic additions and cross-couplings—yet can be cleanly removed via hydrogenolysis (H₂, Pd/C) or Lewis acid-mediated cleavage to yield the corresponding 4-hydroxy-2-methylacetophenone [1]. This orthogonal protection strategy is particularly valuable in convergent syntheses of polyfunctional targets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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